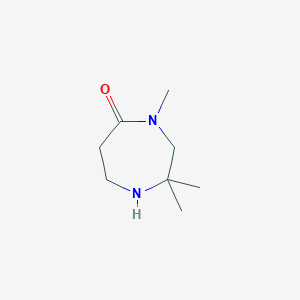
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
“3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H15F2NO. It’s closely related to “1-chloro-3-(3,3-difluoropiperidin-1-yl)propan-2-ol hydrochloride”, which has a molecular weight of 250.12 .
Synthesis Analysis
While specific synthesis methods for “3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile” are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation .Molecular Structure Analysis
The molecular structure of “3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” consists of a piperidine ring with two fluorine atoms attached. A similar compound, “3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde”, has a molecular formula of C11H12F2N2O.Physical And Chemical Properties Analysis
“3-(3,3-Difluoropiperidin-1-yl)propan-1-ol” has a molecular weight of 179.21 g/mol. Another related compound, “2-(3,3-difluoropiperidin-1-yl)ethan-1-ol hydrochloride”, has a molecular weight of 201.64 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enhancing Pharmacokinetics
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile: is utilized in medicinal chemistry to modify pharmacokinetic properties of drug candidates. The difluoropiperidinyl group can improve metabolic stability and increase the lipophilicity of molecules, potentially leading to better oral bioavailability .
Pharmaceutical APIs: Building Block for Drug Design
This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce fluorine atoms into drug molecules is particularly valuable, as fluorine can significantly alter a drug’s binding affinity and selectivity .
Industrial Applications: Material Synthesis
In industrial settings, 3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile is used in the synthesis of materials that require specific fluorinated structures. These materials may have applications in creating specialized coatings or polymers with unique properties .
Environmental Science: Fluorinated Probes
The environmental science field benefits from this compound’s potential use as a fluorinated probe. Its structure allows for the study of environmental samples using 19F NMR spectroscopy without the need for deuterated solvents, which can be advantageous in tracing the environmental fate of fluorinated compounds .
Analytical Chemistry: NMR Spectroscopy
In analytical chemistry, the difluoropiperidinyl moiety is used as an NMR probe due to its two fluorine atoms. It can provide valuable insights into the molecular environment and dynamics in various chemical systems .
Biochemistry: Protein Interaction Studies
Biochemists employ 3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile to study protein interactions. The fluorinated moiety can be incorporated into peptides or small molecules to investigate binding events and conformational changes in proteins .
Propiedades
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)3-1-5-12(6-8)7(13)2-4-11/h1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKYJUWFIXZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)


![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)








![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)